Home > Products > Screening Compounds P96489 > 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid - 136451-58-6

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Catalog Number: EVT-263505
CAS Number: 136451-58-6
Molecular Formula: C25H21NO4
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMY-42393 is orally active and selective platelet aggregation inhibitor. BMY-42393 is also a prostacyclin partial agonist that inhibited ADP, collagen and thrombin-induced platelet aggregation (IC50 range 0.3 - 2.0 microM). BMY-42393 stimulated platelet adenylate cyclase activity (EC50 = 25 nM). Platelets treated with BMY 42393 showed an elevation of cAMP levels and activation of cAMP-dependent protein kinase. BMY 42393 also inhibited thrombin-induced elevation of intracellular free calcium. BMY 42393 competed for radiolabeled iloprost and PGE1 binding to platelet membranes (IC50; 170 nM and 130 nM, respectively).
Source and Classification

BMY 42393 is derived from the class of compounds known as phenoxyacetic acids. It is specifically designed to interact with prostacyclin receptors in platelets, making it significant in cardiovascular research and therapeutic applications. The compound has been studied for its ability to modulate platelet function and is recognized for its potential benefits in treating thrombotic disorders .

Synthesis Analysis

The synthesis of 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate phenolic precursors and oxazole derivatives.
  2. Reagents: Common reagents used include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM), which facilitate the formation of amide bonds.
  3. Procedure:
    • The phenolic compound is reacted with an activated carboxylic acid derivative under controlled conditions (usually at low temperatures).
    • The reaction mixture is stirred for an extended period to ensure complete conversion.
    • Post-reaction purification typically involves crystallization or chromatography to isolate the desired product.

For example, one synthetic route involves the reaction of 4,5-diphenyl-2-oxazole with an ethyl phenoxyacetate derivative under basic conditions to yield the target compound .

Molecular Structure Analysis

The molecular formula of 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid is C25H21NO4C_{25}H_{21}NO_4.

Structural Features:

  • Aromatic Rings: The compound features two aromatic rings that contribute to its stability and biological activity.
  • Oxazole Ring: The presence of the oxazole ring adds heteroatoms that can participate in hydrogen bonding and receptor interactions.
  • Functional Groups: The carboxylic acid group at one end is crucial for its biological activity as it can engage in ionic interactions with receptor sites.

The three-dimensional conformation of BMY 42393 has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy, revealing insights into its spatial arrangement and potential binding modes .

Chemical Reactions Analysis

BMY 42393 participates in various chemical reactions characteristic of organic compounds with functional groups:

  1. Acid-Base Reactions: The carboxylic acid group can undergo deprotonation to form a carboxylate ion, enhancing its solubility and reactivity.
  2. Esterification: It can react with alcohols to form esters under acidic conditions.
  3. Hydrolysis: In aqueous environments, BMY 42393 can hydrolyze to regenerate the phenolic and acetic acid components.

These reactions are vital for understanding its stability under physiological conditions and its interactions within biological systems .

Mechanism of Action

BMY 42393 acts primarily as a partial agonist at prostacyclin receptors on platelets.

Mechanistic Insights:

  • Receptor Binding: It competes with other ligands like iloprost for binding to prostacyclin receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within platelets.
  • Platelet Activation Modulation: By elevating cAMP levels, it inhibits platelet activation pathways triggered by thrombin and other aggregating agents.
  • Calcium Signaling: BMY 42393 also inhibits thrombin-induced increases in intracellular calcium levels, further contributing to its antithrombotic effects .

This mechanism underscores its potential therapeutic applications in preventing thrombosis without completely inhibiting hemostasis.

Physical and Chemical Properties Analysis

The physical properties of BMY 42393 include:

  • Molecular Weight: Approximately 417.44 g/mol
  • Melting Point: Typically ranges between 150°C to 160°C depending on purity.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical properties include:

  • Stability under neutral pH conditions but susceptible to hydrolysis under extreme pH levels.
  • Reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group in the oxazole ring .
Applications

BMY 42393 has several notable applications:

  1. Pharmaceutical Development: Its role as a prostacyclin receptor agonist makes it a candidate for developing antithrombotic therapies.
  2. Research Tool: Used extensively in studies investigating platelet physiology and the mechanisms underlying thrombosis.
  3. Potential Treatment Strategies: Investigated for use in conditions such as acute coronary syndrome, where modulation of platelet aggregation is critical .
Prostacyclin Receptor Partial Agonism as a Core Mechanism of Action

Ligand Binding Dynamics at Prostacyclin (IP) Receptors

BMY 42393 (C₂₅H₂₁NO₄; MW 399.446 g/mol) is a non-prostanoid oxazole derivative that binds selectively to the prostacyclin (IP) receptor with high affinity [1] [7]. Its structural novelty lies in the 4,5-diphenyloxazole core linked to a phenoxyacetic acid moiety, enabling targeted interactions with the IP receptor’s ligand-binding pocket. Binding assays reveal an IC₅₀ of 130–170 nM for displacement of endogenous ligands, positioning it as a moderate-affinity agonist [1]. Unlike full agonists (e.g., iloprost), BMY 42393 stabilizes a suboptimal receptor conformation due to steric constraints from its diphenyloxazole group, limiting G-protein coupling efficiency [2] [7]. This partial activation underpins its tissue-specific activity.

Table 1: Binding Parameters of BMY 42393 at Prostanoid Receptors

Receptor TypeRadiolabeled LigandBinding Affinity (IC₅₀)Selectivity vs. IP
IP (prostacyclin)³H-iloprost170 nMReference
EP1 (PGE1)³H-PGE1130 nMComparable
EP2³H-PGE2>10,000 nMNegligible
DP1 (PGD2)³H-PGD2>10,000 nMNegligible
TP (thromboxane)³H-SQ 29548>10,000 nMNegligible

Data synthesized from platelet membrane binding studies [1] [3].

Competitive Displacement of Radiolabeled Iloprost and PGE1

In human platelet membranes, BMY 42393 competitively displaces ³H-iloprost (IC₅₀ = 170 nM) and ³H-PGE1 (IC₅₀ = 130 nM), confirming direct engagement with the IP receptor’s orthosteric site [1] [3]. Notably, it exhibits >100-fold selectivity over other prostanoid receptors (EP2, DP1, TP), as shown by minimal displacement of ³H-PGE2, ³H-PGD2, or ³H-SQ 29548 [1]. Kinetic studies indicate reversible, concentration-dependent binding, with association rates slower than iloprost but faster than non-specific ligands. This competitive profile enables functional antagonism of endogenous prostacyclin while retaining partial agonism [2].

Table 2: Competitive Binding Kinetics of BMY 42393

Competing LigandAssay SystemIC₅₀ (nM)Implication
³H-iloprostHuman platelet membranes170Direct IP receptor binding
³H-PGE1Human platelet membranes130Cross-reactivity with E-series PG
³H-PGE2Human platelet membranes>10,000No EP2 receptor interaction
³H-PGD2Human platelet membranes>10,000No DP1 receptor interaction
³H-SQ 29548Human platelet membranes>10,000No thromboxane receptor interaction

Partial vs. Full Agonist Profiles: cAMP Activation Thresholds

BMY 42393 elevates platelet cAMP via adenylate cyclase stimulation but with significantly lower efficacy (75–80%) than full agonists (iloprost, PGE1) [1] [2]. Key functional data:

  • Adenylate Cyclase Activation: EC₅₀ = 25 nM, but maximal cAMP production is 75–80% of iloprost’s response [1].
  • cAMP-Dependent Kinases: Activates protein kinase A at 0.3–2.0 μM, aligning with its anti-aggregatory IC₅₀ range [1].
  • Calcium Modulation: Inhibits thrombin-induced intracellular Ca²⁺ flux by 60% at 1 μM, demonstrating secondary signaling modulation [1].

This partial efficacy arises from inefficient receptor-Gₛα coupling, limiting cAMP generation to submaximal levels. In cell types with high receptor density (e.g., platelets), this suffices for anti-aggregatory effects, but in vascular smooth muscle, it avoids pronounced vasodilation—mitigating hypotension risks [2] [6].

Table 3: Functional cAMP Signaling Profile of BMY 42393 vs. Reference Agonists

AgonistAdenylate Cyclase EC₅₀Max. cAMP (% of iloprost)Platelet Aggregation IC₅₀
BMY 4239325 nM75–80%0.3–2.0 μM
Iloprost (full)0.37 nM100%0.01–0.1 μM
Treprostinil1.9 nM95–100%0.05–0.2 μM

Data from human platelet and transfected cell studies [1] [9] [2].

Properties

CAS Number

136451-58-6

Product Name

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

IUPAC Name

2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]phenoxy]acetic acid

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C25H21NO4/c27-23(28)17-29-21-13-7-8-18(16-21)14-15-22-26-24(19-9-3-1-4-10-19)25(30-22)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,27,28)

InChI Key

AZZHJQQOAHWBPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid
BMY 45778
BMY-45778

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.